Lipophilicity Comparison Across 1-Substituted Analogs
The target compound exhibits a computed XLogP3 of 1.4, which is 1.4 log units higher than the 1-hydroxy analog (XLogP3 = 0) and 1.5 log units higher than the 1-methoxy analog (XLogP3 = −0.1) [1][2][3]. Compared to unsubstituted cyclopropylacetic acid (XLogP3 = 0.8), the benzyloxy derivative is 0.6 log units more lipophilic [4]. This increase in lipophilicity is within the range generally considered favourable for passive membrane permeability while avoiding the excessively high logP values (>5) associated with poor solubility and promiscuous binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2-(1-Hydroxycyclopropyl)acetic acid: XLogP3 = 0; 2-(1-Methoxycyclopropyl)acetic acid: XLogP3 = −0.1; Cyclopropylacetic acid: XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +1.4 (vs. hydroxy), +1.5 (vs. methoxy), +0.6 (vs. unsubstituted) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15 / 2025.04.14) |
Why This Matters
Lipophilicity directly influences membrane permeability and oral bioavailability; the benzyloxy analog occupies a lipophilicity window distinct from simpler 1-substituted cyclopropylacetic acids, making it a preferred starting point for CNS or intracellular target programs requiring balanced logP.
- [1] PubChem. 2-(1-(Benzyloxy)cyclopropyl)acetic acid. CID 121208268. XLogP3-AA = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/1934391-95-3 (accessed 2026-04-28). View Source
- [2] PubChem. 2-(1-Hydroxycyclopropyl)acetic acid. CID 55301805. XLogP3-AA = 0. https://pubchem.ncbi.nlm.nih.gov/compound/933752-85-3 (accessed 2026-04-28). View Source
- [3] PubChem. 2-(1-Methoxycyclopropyl)acetic acid. CID 83872223. XLogP3-AA = −0.1. https://pubchem.ncbi.nlm.nih.gov/compound/1546448-89-8 (accessed 2026-04-28). View Source
- [4] PubChem. Cyclopropaneacetic acid. CID 138440. XLogP3-AA = 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/5239-82-7 (accessed 2026-04-28). View Source
